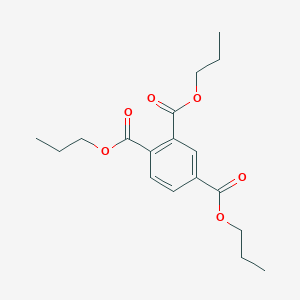

Tripropyl benzene-1,2,4-tricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripropyl benzene-1,2,4-tricarboxylate, also known as 1,2,4-tripropyl benzene-1,2,4-tricarboxylate, is an organic compound with the molecular formula C18H24O6 . It has a molecular weight of approximately 336.38 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a two-step method without using harmful epichlorohydrin . The chemical structure of TOTC was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis

The molecular structure of Tripropyl benzene-1,2,4-tricarboxylate consists of a benzene ring substituted with three propyl ester groups . The InChI Key for this compound is QEUYMNVHNSOBRS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Tripropyl benzene-1,2,4-tricarboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 411.2±25.0 °C at 760 mmHg, and a flash point of 177.1±23.2 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 12 freely rotating bonds .Scientific Research Applications

Anticancer Activity

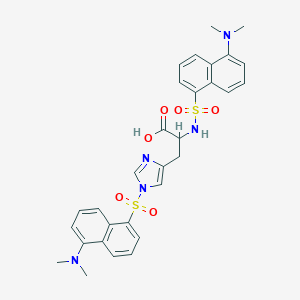

Tripropyl benzene-1,2,4-tricarboxylate derivatives have shown promising results in the field of cancer research . For instance, benzene homologues tethered with 1,2,4-triazole and 1,3,4-thiadiazole motifs have revealed dual MCF-7/HepG2 cytotoxic activity with prominent selectivity via Histone Demethylase LSD1 inhibitory effect . These compounds exhibited prominent selectivity against a MAO target with apparent cancer cell apoptosis, resulting in DNA fragmentation .

Chemical Structure Analysis

The compound is often used in chemical structure analysis due to its unique structure . It has a molecular weight of 546.7783 and its IUPAC Standard InChI is InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31 (34)28-22-23-29 (32 (35)38-25-20-17-14-11-8-5-2)30 (27-28)33 (36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3 .

Spectroscopic Studies

Tripropyl benzene-1,2,4-tricarboxylate is also used in spectroscopic studies . Its infrared spectrum has been studied and documented, providing valuable data for researchers in the field .

Synthesis of Novel Aromatic Tricyclic Hybrids

The compound has been used in the synthesis of novel aromatic tricyclic hybrids incorporating different biologically active moieties . These target scaffolds are characterized by having terminal lipophilic or hydrophilic parts .

Structure-Activity Relationship (SAR) Studies

Tripropyl benzene-1,2,4-tricarboxylate has been used in structure-activity relationship (SAR) studies . These studies led to the identification of some potent LSD1 inhibitors .

Development of Anticancer Agents

The compound has been used in the development of new aromatic-centered 1,2,4-triazole-3-thione and 1,3,4-thiadiazole analogs as highly effective anticancer agents with good LSD1 target selectivity .

properties

IUPAC Name |

tripropyl benzene-1,2,4-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h7-8,12H,4-6,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUYMNVHNSOBRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334554 |

Source

|

| Record name | Tripropyl 1,2,4-benzenetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tripropyl benzene-1,2,4-tricarboxylate | |

CAS RN |

1528-54-7 |

Source

|

| Record name | Tripropyl 1,2,4-benzenetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.